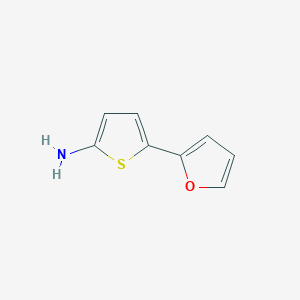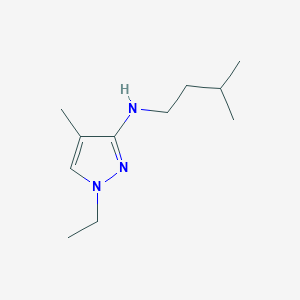![molecular formula C11H15F2N5 B11734206 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734206.png)
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a difluoromethyl group, and the other with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:
-
Formation of 1-(difluoromethyl)-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Difluoromethylating agent (e.g., difluoromethyl iodide)
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide), temperature (e.g., 80°C)
-
Formation of 1,4-dimethyl-1H-pyrazole
- Starting material: 1H-pyrazole
- Reagent: Methylating agent (e.g., methyl iodide)
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 60°C)
-
Coupling of the two pyrazole derivatives
- Reagents: 1-(difluoromethyl)-1H-pyrazole, 1,4-dimethyl-1H-pyrazole, and a coupling agent (e.g., N,N’-dicyclohexylcarbodiimide)
- Conditions: Solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and scalable purification methods such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Solvent (e.g., water, acetic acid), temperature (e.g., room temperature to 80°C)
- Major products: Oxidized derivatives of the pyrazole rings
-
Reduction
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Solvent (e.g., ethanol, tetrahydrofuran), temperature (e.g., room temperature to 60°C)
- Major products: Reduced derivatives of the pyrazole rings
-
Substitution
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., dimethylformamide, dichloromethane), temperature (e.g., room temperature to 80°C)
- Major products: Substituted pyrazole derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways, due to its unique structural features.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals, particularly for the treatment of diseases such as cancer and inflammation.
Industry
Agrochemicals: The compound can be used as an active ingredient in pesticides and herbicides, providing effective control of pests and weeds.
Mécanisme D'action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl and dimethyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole
- 1,4-dimethyl-1H-pyrazole
- 1-(trifluoromethyl)-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluoromethyl and dimethyl groups on the pyrazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15F2N5 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-8-5-16-17(2)10(8)7-14-6-9-3-4-15-18(9)11(12)13/h3-5,11,14H,6-7H2,1-2H3 |
Clé InChI |
CBPLMYQAOUEBMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)CNCC2=CC=NN2C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734171.png)

![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
